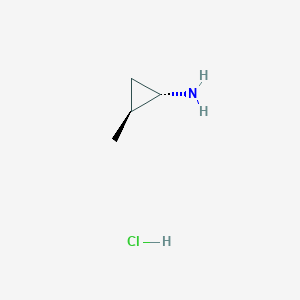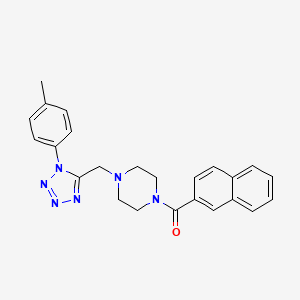![molecular formula C7H5ClN2OS B2937997 {4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol CAS No. 1207972-75-5](/img/structure/B2937997.png)
{4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol” is a chemical compound with the CAS Number: 1207972-75-5 . It has a molecular weight of 200.65 . The IUPAC name for this compound is (4-chlorothieno[3,2-d]pyrimidin-6-yl)methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5ClN2OS/c8-7-6-5(9-3-10-7)1-4(2-11)12-6/h1,3,11H,2H2 . This indicates the presence of a chlorine atom, a thieno[3,2-d]pyrimidine ring, and a methanol group in the molecule .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Catalytic Applications
The study by Gorja et al. (2011) explores the use of a Pd/C–CuI–PPh3 catalytic system to facilitate C–C bond formation between 4-chlorothieno[2,3-d]pyrimidines and terminal alkynes in methanol. This process demonstrates high selectivity and efficiency, leading to the synthesis of novel 4-alkynylthieno[2,3-d]pyrimidines without significant side products. Some of the synthesized compounds were evaluated for cytotoxic activity, indicating potential pharmacological applications (Gorja, Kumar, Mukkanti, & Pal, 2011).
Pharmacological Evaluation
In a separate study, Huang et al. (2020) synthesized and evaluated the pharmacological potential of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide. This compound exhibited marked inhibition against several cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer cells. The study underscores the compound's promising anticancer activity and provides insights into its interaction with biological targets through molecular docking studies (Huang, Zhao, Gao, Jin, Wang, Yu, Ji, & Lu, 2020).
Crystal Structure Analysis
Another significant contribution to this field is the crystal structure analysis of related compounds. For instance, the crystal structure of nuarimol, a pyrimidine fungicide, was determined, offering insights into the molecular interactions and the structural basis of its fungicidal activity. This study provides a foundational understanding of the structural parameters critical for the activity of such compounds (Kang, Kim, Park, & Kim, 2015).
Synthetic Methodologies
Research on synthetic methodologies for the production of 4-chlorothieno[3,2-d]pyrimidine derivatives has also been reported. Dejiao (2011) presented a new synthetic strategy for 4-chlorothieno[3,2-d]pyrimidine, emphasizing a more efficient and safer approach compared to traditional methods. This work contributes to the advancement of synthetic techniques for thienopyrimidine derivatives, potentially facilitating their exploration in various scientific and pharmacological studies (Dejiao, 2011).
Safety and Hazards
The safety information for “{4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
Mechanism of Action
The compound has a hydroxyl group (-OH), which is a polar functional group. This could potentially enhance its solubility in water and could influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Without specific studies, it’s hard to predict the exact adme properties of this compound .
The efficacy and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the hydroxyl group could potentially undergo reactions under certain conditions, which could affect the compound’s stability and activity .
properties
IUPAC Name |
(4-chlorothieno[3,2-d]pyrimidin-6-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c8-7-6-5(9-3-10-7)1-4(2-11)12-6/h1,3,11H,2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXVTILHEIPLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

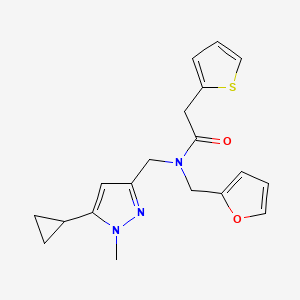
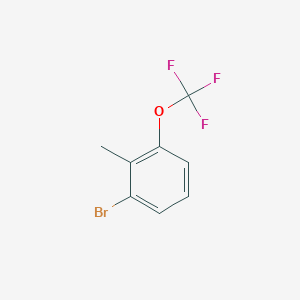
![2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B2937918.png)
![3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2937919.png)
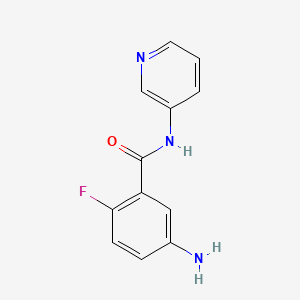
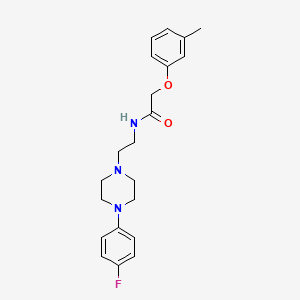
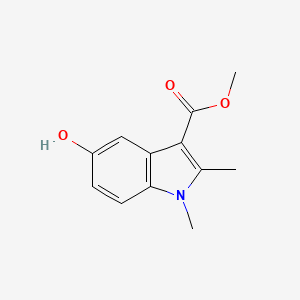

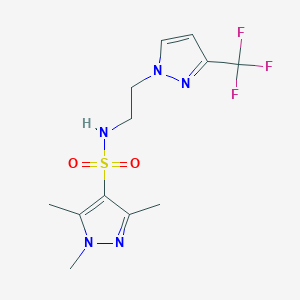
![Methyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2937928.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2937930.png)
